

# 3-(Methylthio)butanal: An In-depth Technical Guide for Researchers and Professionals

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## Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

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A comprehensive overview of a key food odorant, from its formation and analysis to its sensory perception.

## Abstract

**3-(Methylthio)butanal**, a volatile sulfur compound, is a pivotal odorant contributing to the characteristic savory and potato-like aromas in a multitude of food products. Its formation, primarily through the Strecker degradation of methionine, and its extremely low odor threshold make it a significant molecule in food chemistry and sensory science. This technical guide provides a detailed examination of **3-(methylthio)butanal**, covering its chemical properties, occurrence in foods, formation pathways, and comprehensive analytical methodologies. It further delves into the intricacies of its sensory perception, offering valuable insights for researchers, scientists, and drug development professionals engaged in flavor analysis, food product development, and sensory-related research.

## Introduction

**3-(Methylthio)butanal**, also known by its trivial name methional, is a potent aroma compound that plays a crucial role in the flavor profile of a wide array of cooked and processed foods. As a Strecker aldehyde derived from the amino acid methionine, its presence is often associated with desirable savory, brothy, and cooked potato notes. Understanding the chemical and biological aspects of this compound is essential for controlling flavor formation in food processing and for the development of novel flavor profiles.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(methylthio)butanal** is presented below.

Property	Value	Reference(s)
IUPAC Name	3-(Methylthio)butanal	[1]
Synonyms	Methional, Potato butyraldehyde	[1][2]
CAS Number	16630-52-7	[2]
Molecular Formula	C5H10OS	[1]
Molecular Weight	118.20 g/mol	[1]
Boiling Point	62-64 °C at 10 mmHg	[2]
Density	1.001 g/mL at 25 °C	[2]
Refractive Index	1.476 (n <sub>20/D</sub> )	[2]
Odor Description	Green, vegetable, potato, sulfurous	[2]
Solubility	Soluble in alcohol; insoluble in water	[1]

## Quantitative Data: Occurrence and Odor Thresholds

The concentration of **3-(methylthio)butanal** in food products and its odor threshold are critical parameters for understanding its impact on food flavor.

## Occurrence in Food Products

Food Product	Concentration Range	Reference(s)
Lager Beer	0.5 - 5.0 µg/L (ppb)	[3]
Ale Beer	1.0 - 10.0 µg/L (ppb)	[3]
Wine	0.1 - 2.0 µg/L (ppb)	[3]
Cheese	5.0 - 50.0 µg/kg (ppb)	[3]
Potato Products	1.0 - 20.0 µg/kg (ppb)	[3]
Tomato Products	Normal use levels up to 2 ppm	[4]

## Odor and Taste Thresholds

Matrix	Threshold Value	Reference(s)
Water (Odor)	0.2 µg/L (ppb)	[5]
Air (Odor)	0.77 ppt (for Isoamyl mercaptan, a potent sulfur compound for comparison)	[6]
Dipropylene Glycol (Odor)	Described at 0.10%	[4]
General (Taste)	Described at 0.2 ppm	[4]

## Formation Pathways

The generation of **3-(methylthio)butanal** in food is primarily attributed to two key pathways: the non-enzymatic Strecker degradation of methionine and the enzymatic Ehrlich pathway.

## Strecker Degradation

The Strecker degradation is a major reaction in the Maillard reaction cascade, occurring during the thermal processing of food. It involves the reaction of an  $\alpha$ -amino acid (methionine) with a dicarbonyl compound.

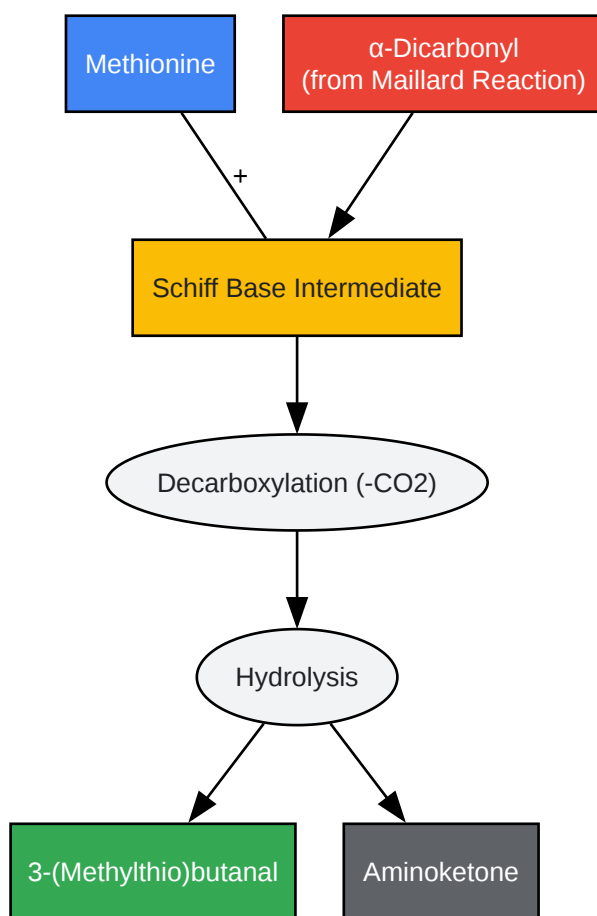


Figure 1: Strecker Degradation of Methionine

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Caption: The Strecker degradation pathway for the formation of **3-(methylthio)butanal**.

## Ehrlich Pathway

In microbial metabolism, particularly in yeast, the Ehrlich pathway is a significant route for the formation of **3-(methylthio)butanal** from methionine. This pathway involves a transamination step followed by decarboxylation.

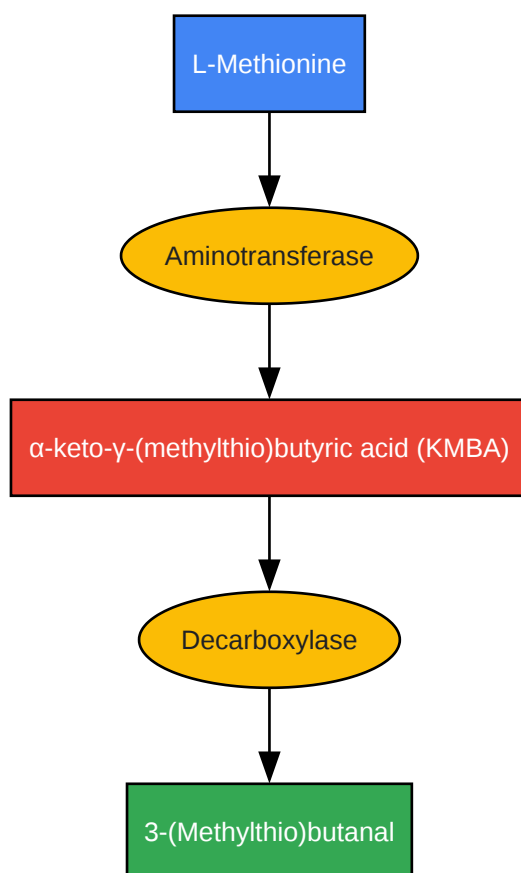


Figure 2: The Ehrlich Pathway

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Caption: Enzymatic formation of **3-(methylthio)butanal** via the Ehrlich pathway.

## Experimental Protocols

Accurate and reliable quantification of **3-(methylthio)butanal** in complex food matrices is crucial for research and quality control.

### Protocol 1: Quantitative Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the analysis of volatile compounds in food.

- Sample Preparation:

- Weigh 5 g of a homogenized food sample into a 20 mL headspace vial.
- Add a known amount of an internal standard, such as deuterated **3-(methylthio)butanal** (e.g., d4-methional), for accurate quantification.[3]
- Add 5 mL of a saturated sodium chloride solution to enhance the release of volatile compounds.
- Seal the vial with a magnetic screw cap with a PTFE/silicone septum.
- HS-SPME:
  - Equilibrate the sample at 40°C for 15 minutes in a heating block with agitation.
  - Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 30 minutes at 40°C.[3]
- GC-MS Analysis:
  - Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  - Column: Use a polar capillary column, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
  - Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 150°C at 4°C/min, then ramp to 240°C at 10°C/min and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow of 1 mL/min.
  - Mass Spectrometer:
    - Ionization: Electron Ionization (EI) at 70 eV.
    - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
    - Monitored Ions (m/z): For **3-(methylthio)butanal**: 118 (molecular ion), 75, 61, 47. For a deuterated internal standard, the corresponding higher mass ions would be monitored.

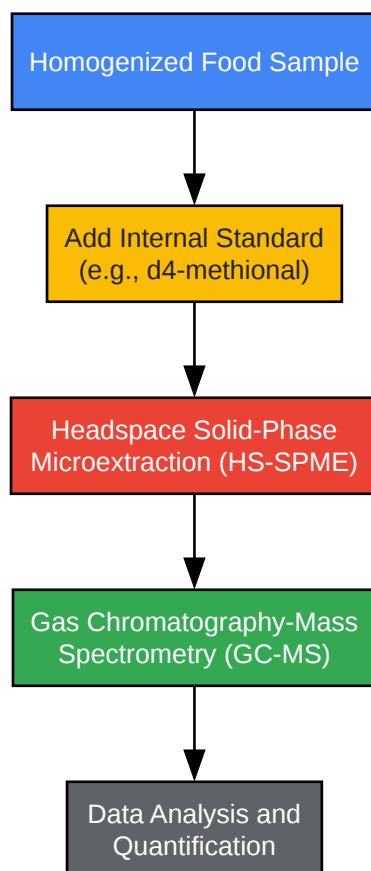


Figure 3: Analytical Workflow for 3-(Methylthio)butanal

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Caption: A typical workflow for the quantitative analysis of **3-(methylthio)butanal**.

## Protocol 2: Sensory Analysis by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to identify odor-active compounds in a sample.

- Instrumentation: A gas chromatograph is equipped with a column effluent splitter that directs the eluting compounds to both a chemical detector (e.g., a Flame Ionization Detector or a Mass Spectrometer) and a heated sniffing port.
- Procedure:
  - Inject the sample extract (prepared similarly to the GC-MS method) into the GC.

- A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.
- The olfactometry data is then correlated with the chromatogram from the chemical detector to identify the compounds responsible for the specific aromas.
- Dilution Techniques: To determine the most potent odorants, Aroma Extract Dilution Analysis (AEDA) can be performed. The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which indicates its odor potency.[7][8]

## Signaling Pathways and Sensory Perception

The perception of **3-(methylthio)butanal** involves its interaction with olfactory receptors in the nasal epithelium, initiating a signal transduction cascade that results in the sensation of smell.

### Olfactory Signal Transduction

While the specific human olfactory receptor for **3-(methylthio)butanal** has not been definitively identified, the general mechanism of olfactory signal transduction is well-established.



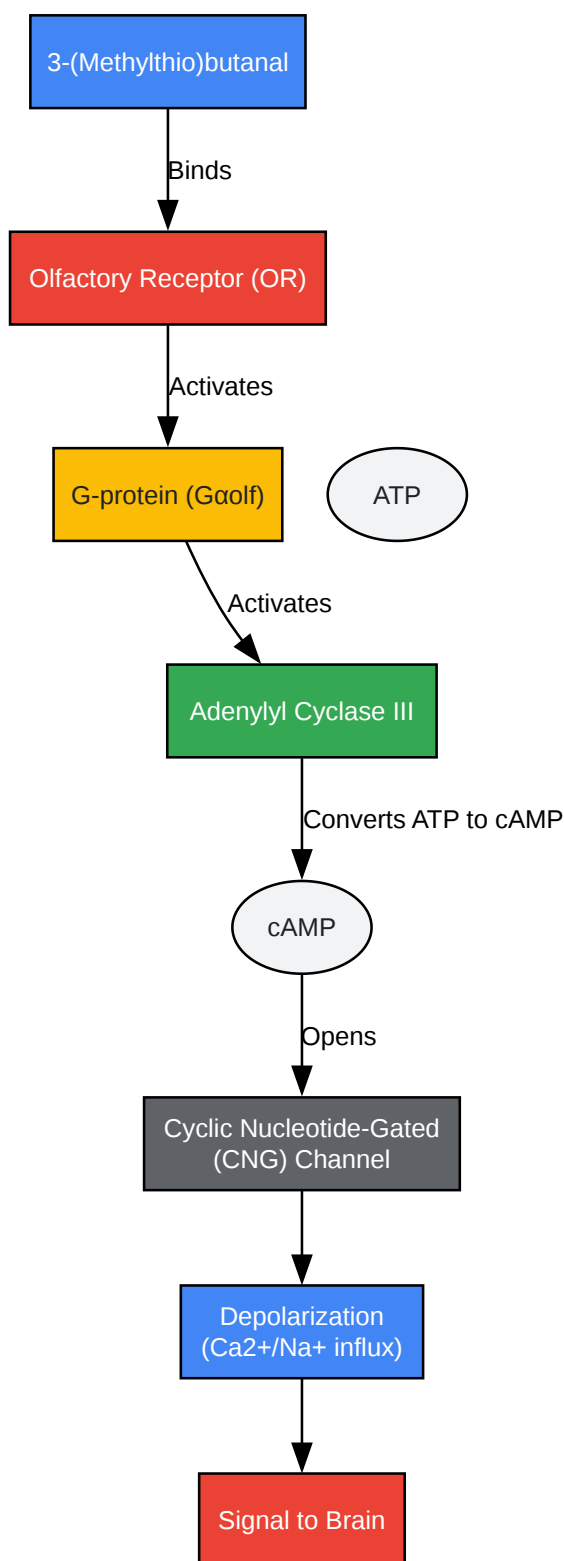


Figure 4: Olfactory Signal Transduction Pathway

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